

(R)-Methyl 4-(1-aminoethyl)benzoate molecular weight and formula

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Compound of Interest

(R)-Methyl 4-(1aminoethyl)benzoate

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Technical Data Sheet: (R)-Methyl 4-(1-aminoethyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester. It features a benzene ring substituted with a methyl ester group and an (R)-configured 1-aminoethyl group.[1] This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry is often crucial for the biological activity of more complex molecules synthesized from it.[2]

Physicochemical Properties

The fundamental molecular properties of **(R)-Methyl 4-(1-aminoethyl)benzoate** have been computationally determined and are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.



Property	Value	Source
Molecular Formula	C10H13NO2	PubChem[3][4]
Molecular Weight	179.22 g/mol	PubChem, Benchchem[1][2][3]

Methodologies

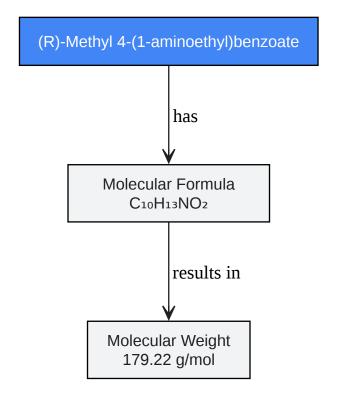
The data presented in this document are based on computational models and standard analytical data available in public chemical databases.

- Molecular Formula Determination: The formula is derived from the known structure of the
 molecule, which is confirmed by various spectroscopic methods in practice (though not
 detailed here). Each atom is counted to determine the elemental composition.
- Molecular Weight Calculation: The molecular weight is computed based on the molecular formula using standard atomic weights. As per PubChem, the value of 179.22 g/mol is a computed property.[3][4]

Data Relationships

The relationship between the compound's name, its elemental composition (formula), and its mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.





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Figure 1. Logical flow from compound name to molecular properties.

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References

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- 2. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 20134240 PubChem [pubchem.ncbi.nlm.nih.gov]
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